molecular formula C17H17F2NO B6270811 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide CAS No. 2613381-41-0

4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide

Cat. No. B6270811
CAS RN: 2613381-41-0
M. Wt: 289.3
InChI Key:
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Description

4,4-Difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide (DFCN) is a synthetic organic compound commonly used in scientific research. DFCN has a wide range of applications in chemical synthesis and biochemical research, including as a reagent in organic synthesis and as a probe for studying the structure and function of proteins. DFCN is also used as a pharmaceutical intermediate in the production of drugs and as an additive in food products.

Mechanism of Action

The mechanism of action of 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide is not fully understood. It is believed that 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide binds to proteins, altering their structure and function. This binding is thought to be reversible, allowing the protein to return to its original state after the 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide has been removed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide are not fully understood. Studies have shown that 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide can bind to proteins, altering their structure and function. It has also been shown to interact with enzymes, modulating their activity.

Advantages and Limitations for Lab Experiments

The advantages of using 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, the use of 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide in laboratory experiments is limited by its low solubility in water and its tendency to form insoluble complexes with other compounds.

Future Directions

The future direction of research on 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide includes further study of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research is needed to understand the structure and mechanism of action of 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide, as well as its potential toxicity. Other potential future directions include the development of new synthetic methods for the production of 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide and the exploration of its potential uses in other fields, such as materials science and catalysis.

Synthesis Methods

4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide can be synthesized in a variety of ways, including by the reaction of naphthalene-2-carboxylic acid with 4,4-difluorocyclohexane-1-carboxylic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction can also be carried out in the presence of an acid such as hydrochloric acid or sulfuric acid. The reaction produces 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide as the major product, along with small amounts of other compounds.

Scientific Research Applications

4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide is widely used in scientific research as a reagent for organic synthesis and as a probe for studying the structure and function of proteins. 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide is also used in the synthesis of pharmaceuticals, as a food additive, and as a building block for other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide involves the reaction of 2-naphthylamine with cyclohexanone to form N-(naphthalen-2-yl)cyclohexanone, which is then reacted with 4,4-difluorocyclohexanone to form 4,4-difluoro-N-(naphthalen-2-yl)cyclohexanone. This intermediate is then reacted with ammonia to form the final product, 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide.", "Starting Materials": [ "2-naphthylamine", "cyclohexanone", "4,4-difluorocyclohexanone", "ammonia" ], "Reaction": [ "Step 1: Reaction of 2-naphthylamine with cyclohexanone in the presence of a catalyst to form N-(naphthalen-2-yl)cyclohexanone.", "Step 2: Reaction of N-(naphthalen-2-yl)cyclohexanone with 4,4-difluorocyclohexanone in the presence of a base to form 4,4-difluoro-N-(naphthalen-2-yl)cyclohexanone.", "Step 3: Reaction of 4,4-difluoro-N-(naphthalen-2-yl)cyclohexanone with ammonia in the presence of a catalyst to form 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide." ] }

CAS RN

2613381-41-0

Molecular Formula

C17H17F2NO

Molecular Weight

289.3

Purity

90

Origin of Product

United States

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